molecular formula C14H13N3O2S B5695153 2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide

2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide

Cat. No. B5695153
M. Wt: 287.34 g/mol
InChI Key: BIRAXQXUGNXVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is commonly referred to as PACT and has been studied for its potential use as an antitumor agent, as well as its ability to inhibit certain enzymes and proteins in the body.

Mechanism of Action

The mechanism of action of PACT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Inhibition of carbonic anhydrase by PACT may lead to a decrease in pH levels in cancer cells, which can inhibit their growth and induce apoptosis. PACT may also inhibit other enzymes and proteins involved in cell signaling and proliferation, leading to its antitumor effects.
Biochemical and Physiological Effects
PACT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PACT can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of certain enzymes and proteins in the body. In vivo studies have shown that PACT can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using PACT in lab experiments is its potential as an antitumor agent. PACT has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using PACT in lab experiments is its potential toxicity. PACT has been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of PACT. One area of research could be the development of PACT derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research could be the investigation of PACT as a potential treatment for other diseases, such as autoimmune disorders and infectious diseases. Finally, further studies are needed to fully understand the mechanism of action of PACT and its potential applications in the field of cancer research.

Synthesis Methods

PACT can be synthesized through a multi-step process that involves the reaction of 3-aminopyridine with carbon disulfide to form 3-pyridinecarbonothioylamine. This intermediate compound is then reacted with 2-chloroacetylphenol to form PACT. The final product is purified through recrystallization and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

PACT has been studied extensively for its potential use as an antitumor agent. In vitro studies have shown that PACT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. PACT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor properties, PACT has also been studied for its ability to inhibit certain enzymes and proteins in the body, including carbonic anhydrase, which is involved in the regulation of pH in the body.

properties

IUPAC Name

2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-13(10-19-12-6-2-1-3-7-12)17-14(20)16-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRAXQXUGNXVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide

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